molecular formula C10H14N2O B1425758 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1481327-98-3

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one

Cat. No. B1425758
CAS RN: 1481327-98-3
M. Wt: 178.23 g/mol
InChI Key: VOSRWRCCSDKDRW-UHFFFAOYSA-N
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Description

“1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one” is a chemical compound with the CAS Number: 1481327-98-3 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3 . This indicates that the compound has a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal .

Scientific Research Applications

Structural Characterization

  • A pyrazoline compound closely related to the requested chemical, characterized by X-ray diffraction, was found to crystallize in a specific monoclinic system. This study contributes to understanding the crystal structure of similar pyrazoline compounds (Delgado et al., 2020).

Synthesis and Chemical Reactions

  • Research on pyrazole-based tetrahydropyrimidine derivatives, synthesized through a Biginelli reaction, highlighted their insecticidal activity. This study demonstrates the chemical versatility and potential applications of pyrazole compounds in agriculture (Halim et al., 2020).
  • Another study focused on synthesizing novel heterocycles combining triazol-4-yl and thiazoles with pyrazol-1-yl)thiazoles. These synthetic approaches expand the range of potential applications for pyrazole derivatives (Kariuki et al., 2022).

Biological Activities

  • A study on pyrazole-containing oxime ester derivatives revealed their selective toxicity to neuroblastoma cells, indicating potential as anticancer agents. This highlights the biological significance of pyrazole derivatives in medical research (Karakurt et al., 2021).
  • Similarly, the antimicrobial activity of certain pyrazole derivatives was evaluated, indicating their potential use in developing new antimicrobial agents (Asif et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)10-5-11-12(7-10)6-9-3-2-4-9/h5,7,9H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSRWRCCSDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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